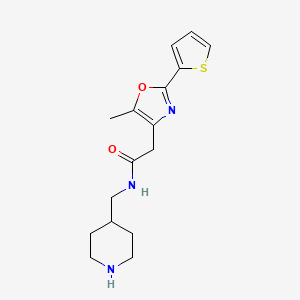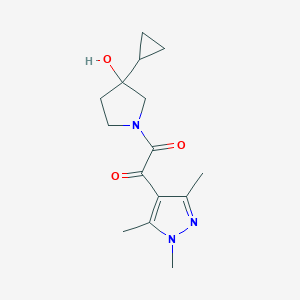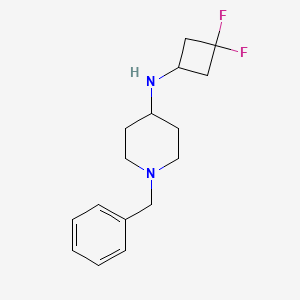![molecular formula C16H25F2NO3 B6973041 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone](/img/structure/B6973041.png)
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone is a complex organic compound characterized by its unique cyclobutyl and piperidinyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the acetyl group, and the attachment of the piperidinyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidinyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-((1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl)acetaldehyde
- 2-((1R,3R)-3-Acetyl-2,2-dimethylcyclobutyl)acetic acid
Uniqueness
Compared to similar compounds, 2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone is unique due to the presence of the difluoromethyl group on the piperidinyl ring, which may confer distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]-1-[4-(difluoromethyl)-4-hydroxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25F2NO3/c1-10(20)12-8-11(15(12,2)3)9-13(21)19-6-4-16(22,5-7-19)14(17)18/h11-12,14,22H,4-9H2,1-3H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFPYWMBOBZFGT-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)CC(=O)N2CCC(CC2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H](C1(C)C)CC(=O)N2CCC(CC2)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6972967.png)
![2-(2,5-Dimethyl-1,3-thiazol-4-yl)-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B6972976.png)
![3-Phenyl-4-[(3-propan-2-yloxycyclobutyl)amino]butan-1-ol](/img/structure/B6972988.png)


![Methyl 3-[(4-methoxyphenyl)carbamoylamino]-3-methylazetidine-1-carboxylate](/img/structure/B6973004.png)
![6-[(1-Ethylpyrazol-4-yl)oxymethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B6973005.png)
![5-Cyclohexyl-3-[(1-ethylpyrazol-4-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6973012.png)
![4-chloro-N-[[1-(2-fluorophenyl)pyrrolidin-3-yl]methyl]-3-oxo-1,2-thiazole-5-carboxamide](/img/structure/B6973016.png)
![(4-Hydroxypiperidin-1-yl)-[4-[(2-methyl-1,3-thiazol-4-yl)methylamino]phenyl]methanone](/img/structure/B6973023.png)
![[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea](/img/structure/B6973031.png)

![3,5-difluoro-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]pyridine-2-carboxamide](/img/structure/B6973051.png)
![(3-Aminopyrrolidin-1-yl)-[3-(phenoxymethyl)furan-2-yl]methanone](/img/structure/B6973059.png)
